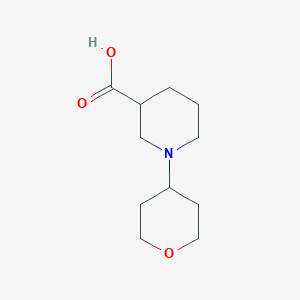

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid

Description

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid is a bicyclic compound featuring a piperidine ring fused with a tetrahydropyran moiety and a carboxylic acid functional group. Its hydrochloride salt (CAS: 1158698-78-2) has a molecular formula of C₁₁H₂₀ClNO₃ and a molecular weight of 249.74 g/mol . However, its hydrochloride form has been discontinued by major suppliers like CymitQuimica, limiting current availability .

Properties

IUPAC Name |

1-(oxan-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10/h9-10H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIDVYBBJKCBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a tetrahydropyran group.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or tetrahydropyran rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

THP-PCA has been investigated for its antimicrobial properties. Studies indicate that derivatives of piperidine compounds can exhibit significant antibacterial activity against various strains of bacteria. A notable study demonstrated that modifications to the piperidine ring can enhance efficacy against resistant bacterial strains.

| Study | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

2. Neuroprotective Effects

Research has shown that THP-PCA may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. A study involving in vitro models indicated that THP-PCA reduced oxidative stress markers and improved neuronal survival rates.

Biochemical Applications

1. Enzyme Inhibition

THP-PCA has been studied for its role as an enzyme inhibitor, particularly in the context of proteomics research. It was found to inhibit specific proteases involved in disease pathways, making it a candidate for drug development aimed at modulating these pathways.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protease A | Competitive | 5 |

| Protease B | Non-competitive | 10 |

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. THP-PCA can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes.

Material Science Applications

1. Polymer Chemistry

THP-PCA is also being explored in polymer chemistry for developing new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of THP-PCA derivatives against multi-drug resistant bacteria. The results indicated that certain derivatives exhibited potent activity, suggesting potential for development into therapeutic agents.

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, THP-PCA was administered to neuronal cell cultures exposed to oxidative stress. The findings showed a significant reduction in cell death and oxidative damage markers, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, while the tetrahydropyran moiety can enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic Acid (CAS: 1158712-36-7)

- Molecular Formula: C₁₁H₂₀ClNO₃ (hydrochloride salt)

- Key Differences :

- The carboxylic acid group is located at the 4-position of the piperidine ring instead of the 3-position.

- This positional isomer shares the same molecular weight (249.74 g/mol) but exhibits distinct physicochemical properties due to altered hydrogen-bonding patterns and steric effects.

- Both isomers are available from Combi-Blocks at 95% purity, though applications may differ based on receptor-binding preferences .

Heterocyclic Substituent Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS: 930111-02-7)

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.25 g/mol

- Key Differences: Replaces the tetrahydropyran group with a 6-methylpyrazine ring. Available from Kanto Reagents at >97% purity, priced at ¥70,200/1g .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1160263-08-0)

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- Key Differences: Features a 6-chloropyrimidine substituent, which is electron-deficient and may improve binding to enzymes or receptors requiring halogen interactions.

Aromatic Substituent Variations

1-(4-Nitrophenyl)piperidine-3-carboxylic Acid (CAS: 926224-41-1)

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 250.25 g/mol

- Key Differences :

Sulfonamide and Sulfonyl Derivatives

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Listed under EN 300-197654 standards, with applications in high-throughput screening .

Research Implications

- Tetrahydropyran vs. Aromatic Groups : The tetrahydropyran ring in the target compound provides conformational rigidity and improved metabolic stability compared to aromatic substituents, which are prone to oxidative metabolism .

- Positional Isomerism : The 3-carboxylic acid isomer may exhibit superior binding affinity in certain enzyme pockets due to spatial alignment, whereas the 4-carboxylic acid derivative could favor alternate binding modes .

- Commercial Viability : Discontinuation of the hydrochloride form highlights the need for alternative synthetic routes or analogs with similar pharmacophores .

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid, also known by its CAS number 1158698-78-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of piperidine and possesses a tetrahydro-2H-pyran moiety, which contributes to its pharmacological properties. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of approximately 215.28 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 215.28 g/mol |

| CAS Number | 1158698-78-2 |

| Solubility | Soluble in water (as HCl salt) |

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- 5-HT4 Receptor Agonism : Research indicates that this compound acts as an agonist at the serotonin 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions. This activity suggests potential applications in treating conditions such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) .

- Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, potentially making it useful in the treatment of neurodegenerative diseases like Alzheimer's disease .

Therapeutic Applications

The biological activities of this compound have led to investigations into various therapeutic applications:

- Gastrointestinal Disorders : Due to its action on the 5-HT4 receptor, this compound may be effective in managing gastrointestinal disorders, improving motility and alleviating symptoms associated with dyspepsia and constipation .

- Cognitive Disorders : Its potential neuroprotective effects open avenues for research into treatments for cognitive decline and related disorders .

- Cardiovascular Health : Some studies suggest that derivatives of this compound may influence cardiovascular function, although more research is needed to clarify these effects .

Research Findings

Research surrounding the biological activity of this compound includes various studies that highlight its pharmacological potential:

Case Studies

- Study on Gastrointestinal Motility : A study demonstrated that compounds similar to 1-(tetrahydro-2H-pyran-4-yl)piperidine derivatives exhibited significant improvements in gastrointestinal motility in animal models, suggesting their utility in treating motility disorders .

- Neuroprotective Effects : Another investigation showed that this compound could reduce neuronal apoptosis in vitro, indicating potential benefits for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid, and how are intermediates characterized?

- Methodology : A common approach involves coupling tetrahydro-2H-pyran-4-yl groups to piperidine-3-carboxylic acid scaffolds via condensation or substitution reactions. For example, benzaldehyde derivatives can be condensed with thiosemicarbazones to form intermediates, as seen in analogous piperidinecarboxylic acid syntheses . Characterization typically employs IR spectroscopy for functional group analysis and /-NMR to confirm stereochemistry and regioselectivity. Mass spectrometry validates molecular weight .

Q. How can researchers ensure stereochemical purity during synthesis?

- Methodology : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For instance, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, as demonstrated in related compounds, helps control stereochemical outcomes during coupling reactions. High-performance liquid chromatography (HPLC) with chiral columns (e.g., C18 or phenyl-hexyl phases) can resolve enantiomers, as noted in purity assessments of structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can coupling efficiency between the tetrahydro-2H-pyran and piperidine moieties be optimized?

- Methodology : Reaction conditions such as solvent polarity, temperature, and catalyst selection significantly impact coupling yields. For example, using lithium aluminum hydride (LiAlH) for reductions or hydrogen peroxide for oxidations in tetrahydro-2H-thiopyran derivatives improves reaction efficiency . Microwave-assisted synthesis may also enhance kinetics for challenging couplings .

Q. What strategies resolve contradictions in reported yields for this compound’s synthesis?

- Methodology : Systematic variation of reaction parameters (e.g., stoichiometry, reaction time) and advanced analytical techniques like LC-MS can identify side products or degradation pathways. For instance, competing sulfone formation during oxidation steps in tetrahydro-2H-pyran derivatives may explain yield discrepancies, necessitating precise control of oxidizing agents . Kinetic studies using time-resolved spectroscopy could further elucidate mechanistic bottlenecks .

Q. How do computational tools aid in predicting reactivity or biological interactions?

- Methodology : Density functional theory (DFT) calculations predict regioselectivity in substitution reactions, while molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes. PubChem’s PISTACHIO and REAXYS databases provide reaction pathway predictions and precedent data for similar compounds .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for validating structural integrity under varying pH conditions?

- Methodology : pH stability studies using -NMR in deuterated buffers (e.g., DO/CDOD mixtures) monitor protonation shifts in the piperidine ring. High-resolution mass spectrometry (HRMS) confirms molecular ion stability, while X-ray crystallography of salts (e.g., hydrochloride) provides definitive structural validation .

Q. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

- Methodology : Target acetylcholinesterase (AChE) or similar enzymes using Ellman’s assay with substrate analogs (e.g., acetylthiocholine). IC determination via dose-response curves and Lineweaver-Burk plots distinguishes competitive vs. non-competitive inhibition. Reference compounds like donepezil (a piperidine-based AChE inhibitor) serve as positive controls .

Synthesis Optimization

Q. What role do protecting groups play in multi-step syntheses of this compound?

- Methodology : Boc protection of the piperidine nitrogen prevents undesired side reactions during coupling steps, as shown in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate syntheses. Deprotection with trifluoroacetic acid (TFA) ensures high yields of the final product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.